(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine
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Overview
Description
(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine is an organic compound with the molecular formula C7H9F2NO and a molecular weight of 161.15 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a difluoroethylamine group. The presence of both the furan ring and the difluoroethylamine group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine typically involves the reaction of furan-2-carbaldehyde with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furan derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce compounds with different alkyl or aryl groups attached to the nitrogen atom .
Scientific Research Applications
(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan ring and difluoroethylamine group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,2-Difluoroethyl)[(furan-2-yl)methyl]amine include:
- (2,2-Difluoroethyl)[(thiophen-2-yl)methyl]amine
- (2,2-Difluoroethyl)[(pyridin-2-yl)methyl]amine
- (2,2-Difluoroethyl)[(benzyl)methyl]amine
Uniqueness
The uniqueness of this compound lies in its combination of the furan ring and difluoroethylamine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2-difluoro-N-(furan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3,7,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCCHKZGLQAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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